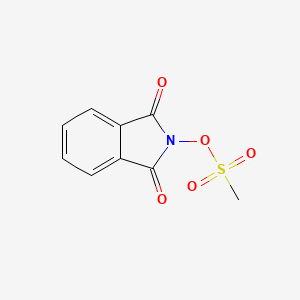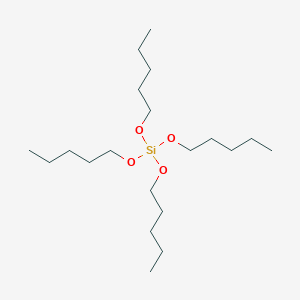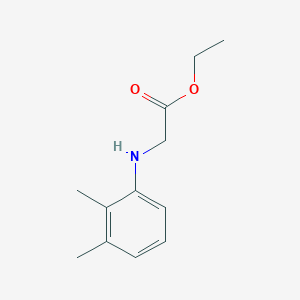
1-Hexadecanesulfonic acid (3-methyl-2-benzothiazolinylidene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Hexadecanesulfonic acid (3-methyl-2-benzothiazolinylidene)hydrazide typically involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents . The preparation methods can include solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The mechanochemical approach is generally preferred for certain derivatives, while solid-state melt reactions are more efficient for others .
Chemical Reactions Analysis
1-Hexadecanesulfonic acid (3-methyl-2-benzothiazolinylidene)hydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include different aldehydes, ketones, and organic solvents . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in chemistry for the synthesis of hydrazones, quinazolines, and Schiff bases . In biology and medicine, hydrazide–hydrazones, including this compound, possess a broad spectrum of bioactivity, such as antibacterial, antitubercular, antifungal, anticancer, anti-inflammatory, anticonvulsant, antidepressant, antiviral, and antiprotozoal properties . Additionally, it is used in the preparation of metal complexes and as ligands in coordination chemistry .
Mechanism of Action
The mechanism of action of 1-Hexadecanesulfonic acid (3-methyl-2-benzothiazolinylidene)hydrazide involves its interaction with specific molecular targets and pathways . For example, it can bind to long-chain fatty acids and retinoic acid, delivering them to their cognate receptors in the nucleus . This interaction can influence various biological processes and pathways .
Comparison with Similar Compounds
1-Hexadecanesulfonic acid (3-methyl-2-benzothiazolinylidene)hydrazide can be compared with other similar compounds, such as 1-Hexadecanesulfonic acid (m-hydroxy-alpha-morpholinobenzylidene)-hydrazide . While both compounds share similar structural features, they may differ in their specific bioactivities and applications . Other similar compounds include various derivatives of hydrazones and quinazolines .
Properties
CAS No. |
79639-39-7 |
|---|---|
Molecular Formula |
C24H41N3O2S2 |
Molecular Weight |
467.7 g/mol |
IUPAC Name |
N-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]hexadecane-1-sulfonamide |
InChI |
InChI=1S/C24H41N3O2S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-31(28,29)26-25-24-27(2)22-19-16-17-20-23(22)30-24/h16-17,19-20,26H,3-15,18,21H2,1-2H3/b25-24- |
InChI Key |
XQCPNJBWNPFFDB-IZHYLOQSSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)N/N=C\1/N(C2=CC=CC=C2S1)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)NN=C1N(C2=CC=CC=C2S1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Benzylmethylamino)methyl]-2-norbornanone](/img/structure/B11959693.png)
![[3-Methyl-5-(sulfanylmethyl)phenyl]methanethiol](/img/structure/B11959704.png)



![n,n'-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline)](/img/structure/B11959729.png)








